molecular formula C17H18N2O3S B3505645 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-N,N-dimethylbenzenesulfonamide

3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B3505645
M. Wt: 330.4 g/mol
InChI Key: RBWPPGDBDVYMPW-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-N,N-dimethylbenzenesulfonamide” appears to contain an indole group, a carbonyl group, a benzenesulfonamide group, and a dimethylamine group. Indoles are a class of compounds that are part of many biologically active substances, including neurotransmitters like serotonin . Benzenesulfonamides are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the interconnected rings of the indole and benzene groups, with the sulfonamide group attached to the benzene ring and the carbonyl group attached to the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carbonyl group could undergo reactions like nucleophilic addition, and the indole could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the polar sulfonamide and carbonyl groups could influence its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, if this compound is designed to interact with a certain enzyme, it might bind to the active site and inhibit the enzyme’s function .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and how it’s handled. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in areas like medicine or materials science .

properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-18(2)23(21,22)15-8-5-7-14(12-15)17(20)19-11-10-13-6-3-4-9-16(13)19/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWPPGDBDVYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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